Cas no 1600502-76-8 ((2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one)

(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- (E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- STK787853
- RSC002678
- ST097143
- VU0492665-1
- (E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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- MDL: MFCD03851700
- インチ: 1S/C20H22O6/c1-22-14-7-9-17(23-2)15(12-14)16(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
- InChIKey: RQSXVMSFJWLNRG-SOFGYWHQSA-N
- ほほえんだ: O(C)C1C(=CC(/C=C/C(C2C=C(C=CC=2OC)OC)=O)=CC=1OC)OC
計算された属性
- せいみつぶんしりょう: 358.14163842g/mol
- どういたいしつりょう: 358.14163842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.2
- 疎水性パラメータ計算基準値(XlogP): 3.5
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB421695-1 g |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 1g |
€339.20 | 2023-04-24 | ||
A2B Chem LLC | AJ25385-1g |
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 95+% | 1g |
$628.00 | 2024-04-20 | |
A2B Chem LLC | AJ25385-2g |
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 95+% | 2g |
$830.00 | 2024-04-20 | |
A2B Chem LLC | AJ25385-100g |
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
abcr | AB421695-25 g |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 25g |
€1169.90 | 2023-04-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194161-10mg |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 98% | 10mg |
¥1164 | 2023-04-15 | |
abcr | AB421695-5g |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; . |
1600502-76-8 | 5g |
€658.70 | 2025-02-16 | ||
A2B Chem LLC | AJ25385-10g |
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 95+% | 10g |
$1337.00 | 2024-04-20 | |
A2B Chem LLC | AJ25385-5g |
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 95+% | 5g |
$1134.00 | 2024-04-20 | |
abcr | AB421695-10 g |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
1600502-76-8 | 10g |
€786.50 | 2023-04-24 |
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 関連文献
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneに関する追加情報
Introduction to (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known by its CAS number 1600502-76-8, is a complex organic compound with significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of chalcones, which are α,β-unsaturated ketones with a phenyl group attached to the carbonyl carbon. The molecule features a conjugated enone system and multiple methoxy groups, which contribute to its unique chemical properties and potential biological activities.
The structure of this compound consists of two aromatic rings connected by a propenone chain. The first ring is a 2,5-dimethoxyphenyl group, while the second ring is a 3,4,5-trimethoxyphenyl group. The methoxy groups (-OCH₃) are electron-donating substituents that can influence the electronic properties of the aromatic rings and enhance the stability of the conjugated system. The (E)-configuration of the double bond in the propenone chain is critical for maintaining the planarity of the molecule and its ability to participate in various chemical reactions.
Recent studies have highlighted the potential of this compound as a precursor in organic synthesis. Its structure makes it an ideal candidate for further functionalization through various reaction pathways such as nucleophilic addition, Michael addition, or Diels-Alder reactions. These reactions can lead to the formation of more complex molecules with diverse applications in drug discovery and material science.
In terms of biological activity, (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has shown promise in preliminary assays for antioxidant and anti-inflammatory properties. The presence of multiple methoxy groups may contribute to its ability to scavenge free radicals and inhibit inflammatory pathways. Further research is needed to explore its potential as a lead compound in developing new therapeutic agents.
The synthesis of this compound typically involves a multi-step process that includes Friedel-Crafts acylation or similar methods to introduce the ketone group onto the aromatic rings. The stereochemistry of the double bond is controlled during the synthesis to ensure the desired (E)-configuration. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the purity and structure of the final product.
From an environmental perspective, understanding the degradation pathways and toxicity profile of this compound is essential for its safe handling and application in industrial processes. Recent studies have focused on evaluating its biodegradability under various conditions and assessing its potential impact on aquatic ecosystems.
In conclusion, (2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one represents a valuable molecule with diverse applications in organic synthesis and potential therapeutic uses. Continued research into its chemical properties and biological effects will undoubtedly expand our understanding of its utility in various scientific domains.
1600502-76-8 ((2E)-1-(2,5-Dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) 関連製品
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